Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate
Overview
Description
“Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate” is a chemical compound with the CAS Number: 898775-39-8 . It has a molecular weight of 345.48 and its molecular formula is C21H31NO3 . The compound is also known by its IUPAC name, ethyl 8-oxo-8-[2-(1-pyrrolidinylmethyl)phenyl]octanoate .
Molecular Structure Analysis
The molecular structure of “Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate” contains a total of 57 bonds, including 26 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.48 . Its InChI Code is 1S/C21H31NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 .Scientific Research Applications
Synthesis and Bio-Lubricant Applications
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate, a novel compound synthesized from oleic acid, has been explored for its potential as a bio-lubricant. The study by Wahyuningsih and Kurniawan (2020) discusses the synthesis of this compound and its derivatives, evaluating their bio-lubricant properties such as density, total acid number, and iodine value. They found that the properties of these compounds were close to standard commercial lubricant values, suggesting promising applications in real-world lubrication scenarios (Wahyuningsih & Kurniawan, 2020).
Chemical Synthesis and Molecular Structure
Further research into similar compounds includes the work of Govindaraju, Kumar, and Kumar (2012), who synthesized ethyl 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters via a 1,3-Dipolar Cycloaddition Reaction. Their study provides insights into the chemical structures of these compounds, established through spectral studies and elemental analysis (Govindaraju, Kumar, & Kumar, 2012).
Polymer and Electrochemical Studies
In the field of materials science, Sacan, Çırpan, Camurlu, and Toppare (2006) investigated conducting polymers of similar compounds, focusing on their electrochromic properties. Their study involved the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its electrochemical homopolymerization, revealing potential applications in electrochromic devices due to color changes observed in the polymer (Sacan et al., 2006).
properties
IUPAC Name |
ethyl 8-oxo-8-[2-(pyrrolidin-1-ylmethyl)phenyl]octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXHADIHCLKMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643684 | |
Record name | Ethyl 8-oxo-8-{2-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate | |
CAS RN |
898775-39-8 | |
Record name | Ethyl η-oxo-2-(1-pyrrolidinylmethyl)benzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-oxo-8-{2-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.